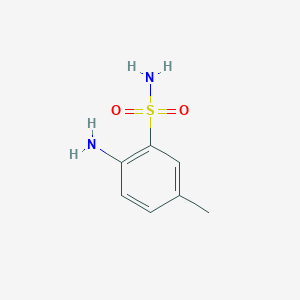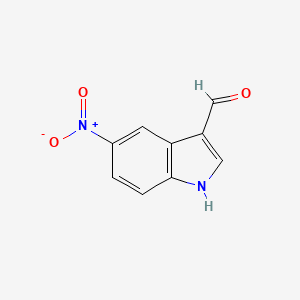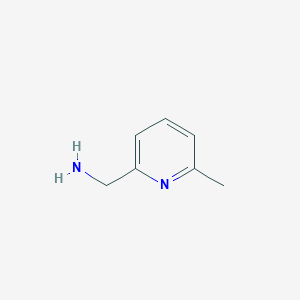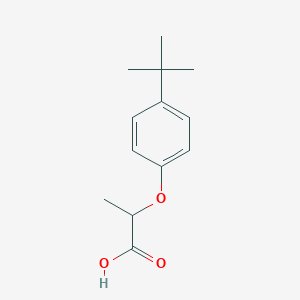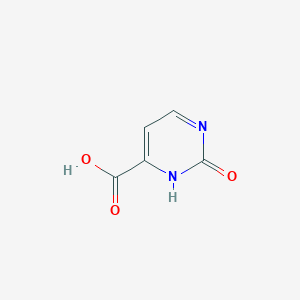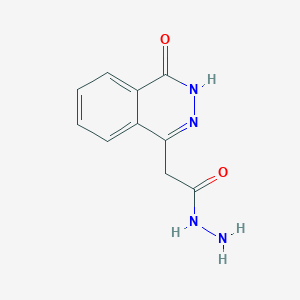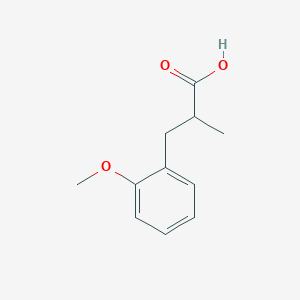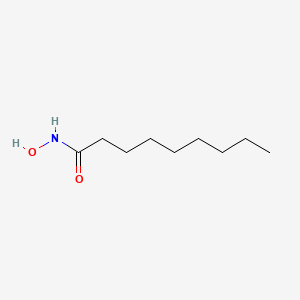
N-Hydroxynonanamide
説明
N-Hydroxynonanamide (NHNA) is a synthetic compound that has recently been studied for its promising applications in scientific research. NHNA is a non-peptide amide, which is a structural analog of the natural amino acid L-arginine. It is a non-proteinogenic amino acid, meaning it is not found in proteins, and it is synthesized in the laboratory. NHNA has been found to be a potent inhibitor of enzymes involved in the metabolism of amino acids, and it has been studied for its potential use in the treatment of a variety of diseases.
科学的研究の応用
Anticancer Properties
N-Hydroxynonanamide and related compounds demonstrate significant potential in cancer research and treatment. For instance, N-(4-hydroxyphenyl)retinamide, a synthetic retinoid, shows promise in cancer chemoprevention, particularly against breast cancer, neuroblastoma, and leukemia. It induces apoptosis in malignant cell lines, including those unresponsive to other treatments (Delia et al., 1993). Another study highlights the effectiveness of N-(4-hydroxyphenyl)retinamide in prostate cancer treatment, suggesting its potential as an inhibitor of early prostate cancer growth (Pienta et al., 1993).
Bioactive Marker in Pathophysiological Processes
4-hydroxynonenal, closely related to this compound, is recognized as a bioactive marker in various pathophysiological processes. It has evolved from being considered merely a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. Its role as a growth-modulating factor and signaling molecule is increasingly acknowledged (Žarković, 2003).
Biomedical Applications
The potential biomedical applications of this compound derivatives extend beyond cancer therapy. For instance, sulfur and nitrogen binary doped carbon dots derived from ammonium thiocyanate, which is structurally related to this compound, show promise for probing doxycycline in living cells and multicolor cell imaging. These applications indicate their potential in food safety, environmental monitoring, and cancer therapy research (Xue et al., 2016).
Clinical Trials and Safety Studies
Clinical trials and safety studies of this compound derivatives, such as N-(4-hydroxyphenyl) retinamide, have been conducted to assess their tolerability and efficacy in preventing and treating various cancers. A pilot study exploring the combination of N-(4-hydroxyphenyl) retinamide with tamoxifen in patients at high risk for developing invasive breast cancer highlights its acceptable tolerability and potential for chemoprevention (Conley et al., 2000).
作用機序
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Pharmacokinetics
N-Hydroxynonanamide has distinct pharmacokinetic properties. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding its bioavailability . The compound has a molecular weight of 173.253 Da, and its polar surface area is 49 Å . These properties can influence its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound’s action can be affected by the pH of the environment, temperature, and presence of other molecules.
生化学分析
Biochemical Properties
N-Hydroxynonanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with flavin-dependent monooxygenases, which are enzymes that catalyze the hydroxylation of amines. These enzymes use molecular oxygen to introduce a hydroxyl group into this compound, converting it into a more reactive intermediate. This interaction is crucial for the formation of secondary metabolites, such as siderophores and antimicrobial agents .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to flavin-dependent monooxygenases, leading to the activation of these enzymes. This binding interaction facilitates the hydroxylation of this compound, resulting in the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, leading to the production of various secondary metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing the production of certain secondary metabolites. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have also been observed, where a certain dosage level is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases, which catalyze its hydroxylation. This reaction is a key step in the formation of secondary metabolites. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its accumulation and overall bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. This localization is important for its activity and function, as it allows this compound to interact with specific biomolecules and participate in localized biochemical reactions .
特性
IUPAC Name |
N-hydroxynonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9(11)10-12/h12H,2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXAQYGJCVUJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942259 | |
| Record name | N-Hydroxynonanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20190-95-8 | |
| Record name | N-Hydroxynonanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20190-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020190958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxynonanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



